molecular formula C19H25NO3 B14792158 8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene

8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene

Cat. No.: B14792158
M. Wt: 315.4 g/mol
InChI Key: RUTFZFJZTIEYAO-UHFFFAOYSA-N
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Description

8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[321]oct-2-ene is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene typically involves a multi-step process. One proposed method includes the following steps :

    Starting Material: The synthesis begins with N-Boc-tropin-3-one.

    Chiral Transfer Reagent: A recyclable chiral transfer reagent derived from styrene is used.

    Reaction Conditions: The reaction is carried out under specific conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then interact with biological targets such as enzymes or receptors. The methoxyphenyl group may also play a role in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this substituent or have different functional groups.

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

tert-butyl 3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

InChI

InChI=1S/C19H25NO3/c1-19(2,3)23-18(21)20-15-7-8-16(20)12-14(11-15)13-5-9-17(22-4)10-6-13/h5-6,9-11,15-16H,7-8,12H2,1-4H3

InChI Key

RUTFZFJZTIEYAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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